molecular formula C16H16N10 B12271248 6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12271248
M. Wt: 348.37 g/mol
InChI Key: ZGEFCCMISSIZCJ-UHFFFAOYSA-N
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Description

The compound 6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex heterocyclic molecule that features multiple nitrogen-containing rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.

    Synthesis of the pyrimidine ring: The pyrazole derivative is then reacted with a suitable nitrile or amidine to form the pyrimidine ring.

    Formation of the piperazine ring: The pyrimidine derivative is then reacted with a suitable diamine to form the piperazine ring.

    Coupling with purine: Finally, the piperazine derivative is coupled with a purine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and cardiovascular diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine: can be compared with other similar compounds, such as:

    6-(1H-pyrazol-1-yl)pyrimidin-4-amine: Similar structure but lacks the piperazine and purine rings.

    4-(1H-pyrazol-1-yl)pyrimidine: Lacks the piperazine and purine rings, and has different electronic properties.

    Pyrimidine derivatives: Various derivatives with different substituents that affect their chemical and biological properties.

The uniqueness of This compound lies in its multi-ring structure, which provides a unique set of electronic and steric properties that can be exploited for specific applications.

Properties

Molecular Formula

C16H16N10

Molecular Weight

348.37 g/mol

IUPAC Name

6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-7H-purine

InChI

InChI=1S/C16H16N10/c1-2-23-26(3-1)13-8-12(17-9-18-13)24-4-6-25(7-5-24)16-14-15(20-10-19-14)21-11-22-16/h1-3,8-11H,4-7H2,(H,19,20,21,22)

InChI Key

ZGEFCCMISSIZCJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=NC5=C4NC=N5

Origin of Product

United States

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